molecular formula C15H11Cl2FO B1360575 2',6'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-84-8

2',6'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360575
CAS No.: 898768-84-8
M. Wt: 297.1 g/mol
InChI Key: KXUSCFNLJLEOJE-UHFFFAOYSA-N
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Description

2',6'-Dichloro-3-(4-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 6' positions and a 4-fluorophenyl group at the 3-position. Its molecular formula is C₁₆H₁₂Cl₂FO, with a molecular weight of 326.18 g/mol (exact analogs vary slightly depending on substituents) . The compound’s reactivity and physical properties are influenced by the steric and electronic effects of its substituents, as discussed below in comparison with analogs.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-2-1-3-13(17)15(12)14(19)9-6-10-4-7-11(18)8-5-10/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSCFNLJLEOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644605
Record name 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-84-8
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 2,6-dichloroacetophenone with 4-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group introduces moderate electron withdrawal compared to trifluoromethyl (-CF₃) analogs, which exhibit stronger inductive effects. This impacts reactivity in electrophilic substitution or coupling reactions .

Catalytic Amination

Propiophenone derivatives undergo reductive amination, but yields vary with substituents:

Substrate Catalyst Amine Yield (%) Conversion (%) Reference
Propiophenone (unsubstituted) Au/TiO₂ (2.9 nm) 11 20
Acetophenone Au/TiO₂ (2.9 nm) 51 85

Insight: The lower yield for propiophenone (vs. acetophenone) is attributed to steric hindrance from the ethyl group. The 4-fluorophenyl substituent in this compound may further modulate reactivity by altering electron density at the carbonyl carbon .

α-Functionalization

Propiophenones undergo α-phenylselenation with diphenyl diselenide. For example:

  • Propiophenone: 0.59 mmol yield under Cs₂CO₃ catalysis .
  • Acetophenone: 0.51 mmol yield .

The dichloro and fluorophenyl substituents in the target compound may slow reaction rates due to increased steric bulk or electronic deactivation .

Crystallographic and Conformational Analysis

  • Fluorophenyl Substituents: In isostructural compounds (e.g., ), 4-fluorophenyl groups induce nonplanar conformations due to steric repulsion with adjacent substituents. This contrasts with planar geometries in non-fluorinated analogs .
  • Software for Structure Determination : SHELXL and WinGX are widely used for refining crystal structures of such compounds, with fluorophenyl groups requiring careful handling of anisotropic displacement parameters .

Data Tables

Table 1: Physical Properties of Selected Dichlorinated Propiophenones

Compound Melting Point (°C) Solubility (DMF) LogP (Predicted)
This compound Not reported High 3.8
2',6'-Dichloro-3-(3-CF₃-phenyl)propiophenone Not reported Moderate 4.5
2',6'-Dichloro-3-phenylpropiophenone 138–140 High 3.2

Biological Activity

2',6'-Dichloro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound belonging to the chalcone class, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12Cl2F
  • Molecular Weight : 297.15 g/mol
  • Structure : The compound features a propiophenone moiety with dichloro and fluorophenyl substitutions, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Chalcones are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells.
  • Apoptotic Pathways : The compound activates caspases and alters the expression of apoptosis-related proteins, promoting programmed cell death in cancerous cells.

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation:

  • Cytokine Inhibition : Research suggests that it can downregulate the expression of TNF-α and IL-6, which are critical mediators in inflammatory responses.
  • Mechanism of Action : The anti-inflammatory effects are believed to stem from its ability to inhibit NF-kB signaling, a key pathway in inflammation.

Antioxidant Activity

As a member of the chalcone family, this compound exhibits antioxidant properties:

  • Free Radical Scavenging : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Protective Effects : This antioxidant activity may contribute to its protective effects against various diseases linked to oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has potential interactions with estrogen receptors, which could enhance its efficacy in breast cancer treatment .
  • Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt could play a role in its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated anticancer effects through apoptosis induction in breast cancer cells.
Explored dual activity as an aromatase inhibitor and estrogen receptor modulator, enhancing its potential for breast cancer therapy.
Investigated antioxidant properties, showing significant free radical scavenging activity.

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